p56lck Inhibitory Potency of 7,8-Dihydroxyisoquinoline-3-carboxamide vs. Its Methyl Ester Analog in a Head-to-Head Autophosphorylation Assay
7,8-Dihydroxyisoquinoline-3-carboxamide (compound 13) inhibits p56lck autophosphorylation with an IC₅₀ of 0.5 µM, placing it among the two most potent analogues within a panel of naphthalene-, quinoline-, isoquinoline-, and 2-iminochromene-based bicyclic inhibitors. Its direct structural comparator, methyl 7,8-dihydroxyisoquinoline-3-carboxylate (compound 12), achieves an IC₅₀ of 0.2 µM in the same assay [1]. The carboxamide thus exhibits a 2.5-fold lower potency than the methyl ester, a trade-off that may be offset by other properties such as hydrogen-bonding capacity and metabolic stability relevant to downstream optimization. Both compounds were evaluated for their ability to inhibit autophosphorylation of immunopurified p56lck, providing internally consistent, directly comparable data [1].
| Evidence Dimension | p56lck autophosphorylation inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.5 µM (500 nM) |
| Comparator Or Baseline | Methyl 7,8-dihydroxyisoquinoline-3-carboxylate (compound 12): IC₅₀ = 0.2 µM (200 nM) |
| Quantified Difference | 2.5-fold lower potency for the carboxamide vs. the methyl ester |
| Conditions | Inhibition of autophosphorylation of immunopurified p56lck tyrosine kinase; Journal of Medicinal Chemistry 1993;36(4):425-432 |
Why This Matters
This head-to-head data within a single study enables procurement decisions based on the desired balance of potency (favoring the methyl ester) versus functional group properties (the primary carboxamide offers distinct hydrogen-bond donor/acceptor capacity for target engagement and potentially differentiated pharmacokinetics).
- [1] Burke TR Jr, Lim B, Marquez VE, Li ZH, Bolen JB, Stefanova I, Horak ID. Bicyclic compounds as ring-constrained inhibitors of protein-tyrosine kinase p56lck. J Med Chem. 1993 Feb 19;36(4):425-32. doi: 10.1021/jm00056a001. PMID: 8474097. View Source
